2-Amino-2-bornanecarboxylic acid
Description
Significance of Bridged Bicyclic α,α-Disubstituted Amino Acids
Bridged bicyclic α,α-disubstituted amino acids represent a class of non-proteinogenic amino acids that introduce significant conformational constraints into peptide chains. This structural rigidity is a key feature that researchers exploit to design peptides with specific three-dimensional shapes. researchgate.netresearchgate.net The inherent flexibility of natural linear peptides often makes it challenging to determine the exact conformation responsible for their biological activity. nih.gov By incorporating rigid elements like bridged bicyclic structures, scientists can lock a peptide into a more defined conformation, which can lead to several advantageous properties. nih.govnih.gov
The primary significance of these modified amino acids lies in their ability to stabilize specific secondary structures in peptides, such as β-turns and α-helices. nih.govrsc.org This conformational stabilization is crucial for several reasons:
Enhanced Receptor Binding and Specificity: By forcing a peptide into a bioactive conformation, the affinity and selectivity for its target receptor can be significantly increased. nih.govmarquette.edu
Increased Proteolytic Stability: The rigid structure of bicyclic peptides makes them less susceptible to degradation by proteases, enzymes that typically break down linear peptides. marquette.edumonash.edu This increased stability is a highly desirable trait for the development of peptide-based therapeutics.
Improved Pharmacological Properties: The conformational integrity provided by these amino acids can lead to prolonged biological activity. nih.gov
The synthesis of peptides containing these constrained residues allows for the creation of robust molecular scaffolds. nih.govrsc.org These scaffolds can then be used in various research applications, including the development of novel molecular probes and potential therapeutic agents. monash.edu For instance, studies on norbornapeptides, which are based on a bridged bicyclic structure, have shown that they form rigid globular scaffolds stabilized by internal hydrogen bonds. nih.govrsc.org
Overview of 2-Amino-2-bornanecarboxylic Acid's Role as a Research Tool and Leucine (B10760876) Analog
This compound, also known as 2-amino-2-norbornanecarboxylic acid or BCH, serves as a prominent example of a bridged bicyclic amino acid used in research. sigmaaldrich.com Its bornane framework, a rigid bicyclic structure, imparts significant conformational constraints when it is incorporated into a peptide sequence.
A key application of this compound is its use as a selective inhibitor of amino acid transport systems, particularly the L-type amino acid transporter (LAT). sigmaaldrich.com The L-system is responsible for the sodium-independent transport of large neutral amino acids, including leucine, across cell membranes. By acting as a specific substrate for this system, this compound allows researchers to study the function and importance of this transporter in various physiological and pathological processes. sigmaaldrich.com
Its structural similarity to leucine allows it to function as a leucine analog. Leucine is a crucial amino acid involved in numerous cellular processes, including protein synthesis and metabolic signaling. clinicaltrials.gov The use of a rigid analog like this compound helps in dissecting the specific conformational requirements of leucine-binding proteins and transporters. sigmaaldrich.com
Research utilizing this compound has provided valuable insights in diverse areas:
Neurodevelopment: Investigating metabolic responses to hypoxia in the neonatal brain. sigmaaldrich.com
Endocrinology: Studying the transport of thyroid hormones in placental cells. sigmaaldrich.com
Cell Biology: Elucidating the structure of essential amino acid transporter complexes and its role in nutrient uptake. sigmaaldrich.com
Melanogenesis: Exploring the regulation of skin pigmentation processes. sigmaaldrich.com
The data below summarizes the key characteristics and research applications of this compound.
| Property | Description | Reference |
| Compound Type | Bridged Bicyclic α,α-Disubstituted Amino Acid | nih.govrsc.org |
| Primary Research Role | Selective inhibitor of L-type amino acid transport systems | sigmaaldrich.com |
| Analog Function | Acts as a rigid analog of Leucine | sigmaaldrich.comclinicaltrials.gov |
| Key Structural Feature | Rigid bornane/norbornane (B1196662) framework | nih.govsigmaaldrich.com |
| Research Area | Specific Application of this compound | Reference |
| Amino Acid Transport | Differentiating and characterizing amino acid transport systems in cells. | sigmaaldrich.com |
| Structural Biology | Aiding in the structural elucidation of the human LAT1-4F2hc amino acid transporter complex. | sigmaaldrich.com |
| Placental Physiology | Investigating the transport mechanisms of thyroid hormones. | sigmaaldrich.com |
| Neurobiology | Studying metabolic adaptations to hypoxia in the neonatal mouse forebrain. | sigmaaldrich.com |
| Dermatology | Researching the regulation of melanogenesis by the amino acid transporter SLC7A5. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6266-05-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
JZJKRUCQCUXZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 2 Amino 2 Bornanecarboxylic Acid
Spectroscopic Techniques in Elucidating Molecular Structure
Spectroscopic methods are fundamental in confirming the identity and understanding the electronic environment of 2-Amino-2-bornanecarboxylic acid.
In the ¹H NMR spectrum of the precursor in CDCl₃, the protons of the bicyclic framework appear as a series of complex multiplets in the range of δ = 1.18–2.45 ppm. thieme-connect.com The methyl ester protons (COOCH₃) present a sharp singlet at approximately 3.71 ppm, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group give a strong singlet around 1.40 ppm. thieme-connect.com Upon hydrolysis of the ester and removal of the Boc group to yield the final zwitterionic amino acid in an aqueous solvent like D₂O, these singlets would disappear. The signals for the bicyclic protons would likely shift due to the change in electronic environment and solvent.
The ¹³C NMR spectrum provides a map of the carbon atoms. For the protected precursor, key signals include the carbonyl carbon of the ester at δ = 173.86 ppm, the carbamate (B1207046) carbonyl at δ = 154.87 ppm, the quaternary C2 carbon bearing the amino and carboxyl groups at δ = 66.50 ppm, and the methyl ester carbon at δ = 52.07 ppm. thieme-connect.com The remaining carbons of the bornane skeleton appear between δ = 24.23 and 47.14 ppm. thieme-connect.com For the final amino acid, the ester carbonyl signal would be replaced by a carboxylic acid carbonyl signal, typically shifted to around 175-180 ppm, and the signals for the Boc group would be absent.
Table 1: Representative NMR Data for a this compound Precursor Data for Methyl 2-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate in CDCl₃
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Bicyclic Protons | 1.18 - 2.45 (m) | thieme-connect.com |
| ¹H | -COOCH₃ | 3.71 (s) | thieme-connect.com |
| ¹H | -C(CH₃)₃ (Boc) | 1.40 (s) | thieme-connect.com |
| ¹³C | -COOCH₃ (Ester Carbonyl) | 173.86 | thieme-connect.com |
| ¹³C | -NHCOO- (Carbamate Carbonyl) | 154.87 | thieme-connect.com |
| ¹³C | C2 (α-Carbon) | 66.50 | thieme-connect.com |
| ¹³C | -COOCH₃ | 52.07 | thieme-connect.com |
| ¹³C | Bicyclic Carbons | 24.23 - 47.14 | thieme-connect.com |
IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. nih.gov In its solid-state, zwitterionic form, the molecule would exhibit several characteristic absorption bands.
A very broad and strong absorption would be expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid and also overlaps with the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺). nih.gov The carbonyl (C=O) stretch of the carboxylic acid group would typically appear as a strong band around 1700-1730 cm⁻¹. However, in the zwitterion, this is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻), which appear near 1550-1610 cm⁻¹ and ~1400 cm⁻¹ respectively. The N-H bending vibration of the ammonium group also gives a characteristic absorption around 1500-1600 cm⁻¹. nih.gov
Table 2: Expected Infrared (IR) Absorption Bands for this compound (Zwitterionic Form)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H and N-H Stretch | -COOH and -NH₃⁺ | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch | Aliphatic (Bornane) | 2850 - 3000 | Medium-Strong |
| COO⁻ Asymmetric Stretch | Carboxylate | 1550 - 1610 | Strong |
| N-H Bend | -NH₃⁺ | 1500 - 1600 | Medium |
| COO⁻ Symmetric Stretch | Carboxylate | ~1400 | Variable |
Solid-State Structural Investigations
The arrangement of molecules in the solid state provides definitive information on bond lengths, angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the gold standard for determining the three-dimensional structure of such molecules. youtube.com It is anticipated that, like most amino acids, it would crystallize in a zwitterionic form. The crystal packing would be dominated by a robust network of hydrogen bonds between the ammonium (NH₃⁺) donor groups and the carboxylate (COO⁻) acceptor groups of neighboring molecules, forming a highly stable, three-dimensional lattice.
Conformational Preferences and Dynamics
The primary sources of conformational variability in this compound are the rotations around the single bonds connecting the amino and carboxylic acid groups to the C2 carbon of the bornane skeleton. These rotations are described by dihedral angles (often termed chi, χ, angles in peptide chemistry). duke.eduproteopedia.org
The conformation of the side chain is determined by the χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Cδ) angles. researchgate.net However, for a Cα-tetrasubstituted amino acid like this, the key torsions are around the Cα-C(carboxyl) and Cα-N bonds. The rigid bornane cage introduces significant steric hindrance that limits the possible rotational conformations (rotamers). The bulky methyl groups and the bridged structure of the bicyclo[2.2.1]heptane system would clash with the amino and carboxyl groups in many orientations.
Computational modeling and analysis of related structures suggest that the preferred rotamers would be those that minimize these steric clashes. The populations of these rotamers are not equal; there are energetically preferred staggered conformations. researchgate.net For instance, the rotation around the C2-N and C2-COOH bonds will be highly restricted to avoid unfavorable interactions with the bridgehead methyl group and the rest of the bicyclic frame. This conformational locking is a key feature exploited in the design of foldamers and peptide-based therapeutics. nih.gov
Intramolecular Interactions Influencing Conformation (e.g., Hydrogen Bonding, Steric Interactions)
The conformation of this compound is significantly influenced by a variety of intramolecular interactions, primarily hydrogen bonding and steric hindrance. These forces dictate the spatial arrangement of the amino (-NH2) and carboxylic acid (-COOH) functional groups relative to the rigid bornane framework.
Hydrogen Bonding:
The formation of intramolecular hydrogen bonds is not limited to the interaction between the primary amino and carboxylic acid groups. In derivatives or in different protonation states, other hydrogen bonding patterns can emerge. For instance, studies on similar amino alcohol systems have shown that both OH and NH2 groups are prone to participate in hydrogen bonding, leading to diverse connectivity patterns. nih.gov
Steric Interactions:
The rigid bicyclo[2.2.1]heptane structure of the bornane core imposes significant steric constraints. The positioning of both the amino and carboxylic acid groups on the same carbon atom (C2) leads to considerable steric hindrance. This steric crowding can influence the rotational freedom of these functional groups and favor conformations that minimize steric repulsion.
The substitution pattern at the C2 position can result in different stereoisomers (endo and exo), each with a unique spatial arrangement of the functional groups relative to the bicyclic framework. vulcanchem.com The steric interactions between these groups and the bulky bornane skeleton are a determining factor in the relative stability of these isomers. Computational modeling, such as density functional theory (DFT), can be employed to predict the most stable conformations by evaluating the energetic penalties associated with steric clashes. vulcanchem.com
Furthermore, research on related amino acid derivatives has demonstrated that steric hindrance from side groups can significantly impact self-assembly behaviors. researchgate.net In the case of this compound, the bulky bornane moiety acts as a significant steric determinant, influencing how the molecule interacts with itself and its environment. Studies on other sterically hindered amino acids have shown that bulky residues can restrict access to certain binding sites, thereby determining substrate specificity in enzymatic reactions. nih.gov This highlights the critical role of steric hindrance in the molecular recognition and function of such compounds.
The interplay between attractive hydrogen bonding and repulsive steric interactions ultimately governs the preferred conformation of this compound. While detailed experimental crystallographic data for this specific compound is not widely available, analysis of related structures and computational studies provide a strong basis for understanding these intramolecular forces. vulcanchem.com
Interactive Data Table: Key Intramolecular Interactions
| Interaction Type | Groups Involved | Consequence on Conformation |
| Hydrogen Bonding | Amino Group (-NH2) and Carboxylic Acid Group (-COOH) | Stabilization of specific conformers, formation of heterosynthons. |
| Steric Hindrance | Amino Group, Carboxylic Acid Group, and Bornane Skeleton | Restricted rotation of functional groups, influences stability of endo/exo isomers. |
Theoretical and Computational Studies on 2 Amino 2 Bornanecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a comparative extent, Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 2-Amino-2-bornanecarboxylic acid. These methods provide insights into the molecule's geometry, electronic structure, and vibrational frequencies, which are essential for parameterizing more complex simulations like molecular dynamics.
Density Functional Theory (DFT) Applications
Furthermore, DFT has been used to investigate the electronic properties and reactivity of similar bicyclic molecules and amino acid derivatives, providing a basis for understanding the stability and reactivity of this compound. researchgate.netmdpi.com These studies help in rationalizing its behavior as a stable inhibitor.
Hartree-Fock (HF) Methods
Hartree-Fock (HF) methods, while historically significant, are often used as a starting point for more advanced calculations. In studies of amino acids, HF calculations have been used for geometry optimization. nih.gov However, it is generally acknowledged that DFT methods, which include electron correlation, provide more accurate results for properties like vibrational frequencies and reaction energies in such systems. For complex biological molecules, HF is often found to be less accurate than DFT in predicting experimental observations.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. For this compound, MD simulations have been pivotal in understanding its binding to the LAT1 transporter. nih.govnih.govfrontiersin.org
Recent studies have utilized all-atom MD simulations to investigate the dynamics of the LAT1-inhibitor complex. biorxiv.org These simulations, often initiated from cryo-electron microscopy (cryo-EM) structures, reveal the flexibility of both the ligand and the protein. They show how this compound, with its rigid bicyclic structure, orients itself within the binding site to maximize favorable interactions. The simulations can track the movement of the ligand and the surrounding amino acid residues, identifying key hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govfrontiersin.org For example, simulations can elucidate the role of specific residues like Phe252, Ser66, and Tyr259 in inhibitor binding. nih.govbiorxiv.org
The conformational space explored during MD simulations provides a dynamic picture that complements the static view from experimental structures. This is crucial for understanding the mechanism of inhibition, as it can reveal how the inhibitor stabilizes a particular conformation of the transporter, preventing the conformational changes necessary for substrate translocation. nih.govfrontiersin.org
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and delocalization effects within a molecule. nih.govwisc.edu It provides a chemically intuitive picture of the Lewis structure, including lone pairs, bonding orbitals, and antibonding orbitals. faccts.dejoaquinbarroso.com Natural Population Analysis (NPA) is a method derived from NBO theory to calculate the atomic charges and electron populations of orbitals.
For this compound, NBO analysis can be used to quantify the hybridization of the atoms and the nature of the covalent bonds within the bornane scaffold. It can also elucidate the delocalization of electron density from lone pairs into antibonding orbitals, which can contribute to the molecule's stability and reactivity. nih.gov The NPA charges provide a more robust description of the charge distribution compared to simpler methods, which is critical for developing accurate force fields for MD simulations of the interaction with LAT1. Understanding the electronic distribution is key to explaining the specific interactions, such as hydrogen bonds and electrostatic interactions, that govern its binding affinity and selectivity.
Computational Studies on Reaction Mechanisms
Targeted molecular dynamics (tMD) simulations have been employed to model the large-scale conformational transition of LAT1 from an outward-facing to an inward-facing state. nih.govfrontiersin.org These simulations can discriminate between substrates that are transported and inhibitors that bind but are not translocated. By applying a steering force, researchers can observe the energetic barriers and intermediate states of the transport cycle. Such studies have shown that inhibitors like this compound tend to bind in a manner that is non-productive for transport, effectively locking the transporter in a conformation that cannot complete the transport cycle. nih.govfrontiersin.org
In Silico Studies for Structure-Activity Relationship (SAR) Prediction
In silico methods are invaluable for predicting the structure-activity relationships (SAR) of potential drug candidates. For LAT1 inhibitors, computational approaches like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are employed to identify the key molecular features required for high-affinity binding. nih.gov
A pharmacophore model for LAT1 ligands typically includes features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carboxyl group), and hydrophobic regions. nih.gov The rigid bicyclic structure of this compound fits well into the hydrophobic pocket of the LAT1 binding site. SAR studies, guided by computational docking and MD simulations, can explore how modifications to this scaffold affect binding affinity. For example, the addition or removal of functional groups at different positions on the bornane ring can be computationally evaluated to predict their impact on the interaction with key residues in the binding site. nih.govbiorxiv.org
These in silico SAR studies are crucial for the rational design of new and more potent LAT1 inhibitors with improved pharmacological properties. nih.govnih.govmdpi.com By understanding the detailed interactions of this compound with LAT1 at an atomic level, researchers can design novel compounds with enhanced selectivity and efficacy for therapeutic applications, particularly in cancer treatment where LAT1 is often overexpressed. researchgate.netfrontiersin.orgmdpi.comnih.govnih.gov
Reactivity and Derivatization of 2 Amino 2 Bornanecarboxylic Acid
Modification at the Amino Group
The primary amino group of 2-Amino-2-bornanecarboxylic acid is a key site for derivatization, enabling the introduction of a wide array of functionalities. A common and fundamental modification is N-acylation , which involves the formation of an amide bond. This reaction can be achieved using various acylating agents such as acid chlorides or anhydrides under basic conditions. libretexts.org The general principle of N-acylation is a cornerstone of peptide synthesis and is broadly applicable to amino acids. researchgate.net
Enzymatic methods also offer a green and selective approach to N-acylation. For instance, aminoacylases have been shown to catalyze the acylation of the α-amino group of various L-amino acids with fatty acids in an aqueous medium, a process that could be conceptually applied to this compound. uminho.pt While direct studies on this specific bornane derivative are limited, the established methodologies for N-acylation of other amino acids provide a clear blueprint for its derivatization.
The reactivity of the amino group also allows for modifications beyond simple acylation. These can include reactions with isothiocyanates to form thiourea (B124793) derivatives or reductive amination to introduce alkyl groups, further expanding the chemical space accessible from this unique chiral building block.
Modification at the Carboxyl Group
The carboxylic acid functionality of this compound presents another avenue for chemical modification, most notably through esterification . This reaction, which converts the carboxylic acid into an ester, is typically carried out by reacting the amino acid with an excess of an alcohol under acidic catalysis. libretexts.org The Fischer esterification is a classic example of this transformation. libretexts.org
A variety of methods have been developed for the esterification of amino acids, which are generally applicable to this compound. For example, the reaction of amino acids with an alcohol in the presence of a catalyst can yield the corresponding ester. pearson.com While direct trans-esterification studies on this specific bornane derivative are not widely reported, a study on a related complex peptide containing a piperidine-3-carboxylic acid ethyl ester demonstrated in vitro and in vivo trans-esterification in the presence of ethanol, catalyzed by carboxylesterases. nih.gov This highlights the potential for enzymatic or chemical trans-esterification of esters derived from this compound.
Beyond esterification, the carboxyl group can be activated to form other derivatives, such as amides, by reaction with amines, often facilitated by coupling agents. This reactivity is fundamental to peptide chemistry and allows for the C-terminal extension of the amino acid.
Cyclization Reactions and Formation of Heterocyclic Derivatives
The bifunctional nature of this compound, with its amino and carboxyl groups in close proximity on a rigid scaffold, predisposes it to intramolecular cyclization reactions , leading to the formation of heterocyclic derivatives, most notably lactams. The formation of a lactam, a cyclic amide, from an amino acid is a well-established transformation. chimicatechnoacta.ru
While specific studies detailing the cyclization of this compound are not prevalent in the literature, the general principles of lactam formation from amino acids are highly relevant. For example, the cyclization of α-aminoadipic acid to the corresponding δ-lactam has been observed in biological systems. nih.gov The rigid bornane backbone of this compound would likely influence the ease and stereochemical outcome of such cyclization reactions. The synthesis of other heterocyclic systems from amino acids, such as those derived from furan-2-carbonyl isothiocyanate, has also been explored, suggesting that this compound could serve as a precursor to a variety of novel heterocyclic structures. chimicatechnoacta.ruresearchgate.net
Incorporation into Peptidomimetics and Oligomers
The unique structural features of this compound make it an attractive candidate for incorporation into peptidomimetics and oligomers. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability and bioavailability. uminho.ptmdpi.com The rigid bornane scaffold can be used to constrain the conformational freedom of a peptide chain, which can be advantageous for biological activity.
The incorporation of non-canonical amino acids is a common strategy in the design of peptidomimetics. uminho.pt The synthesis of peptides and peptidomimetics often involves the coupling of amino acid building blocks. nih.gov While direct examples of the incorporation of this compound into complex peptidomimetics are not extensively documented, the principles of peptide synthesis are directly applicable. The amino and carboxyl groups can participate in standard peptide bond formation, allowing for its insertion into a peptide sequence. The resulting peptidomimetic would benefit from the steric bulk and defined stereochemistry of the bornane moiety.
Role as a Chiral Building Block in Organic Synthesis
Perhaps one of the most significant applications of this compound lies in its use as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce chirality into the target molecule. The rigid and stereochemically defined bornane framework makes this amino acid a valuable chiron.
The concept of using chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, is a powerful strategy in asymmetric synthesis. nih.gov While there is a lack of specific reports detailing the use of this compound as a chiral auxiliary, its structural features are analogous to other successful auxiliaries derived from natural products like camphor. nih.gov For instance, the synthesis of other complex amino acids, such as 2-aminoindane-2-carboxylic acid, has been achieved through the dialkylation of a nucleophilic glycine (B1666218) equivalent, a strategy that could potentially be adapted for derivatives of this compound. nih.gov The enantioselective synthesis of related norbornene-based amino acid derivatives has also been explored using Diels-Alder reactions, highlighting the utility of such rigid bicyclic systems in controlling stereochemistry. nih.gov
The inherent chirality and functional group handles of this compound make it a promising starting material for the synthesis of a variety of complex, enantiomerically pure molecules.
Biological Activities and Mechanistic Investigations of 2 Amino 2 Bornanecarboxylic Acid
Interaction with Amino Acid Transporters
BCH is widely recognized for its interaction with specific amino acid transport systems, which are critical for maintaining cellular homeostasis and supporting growth.
2-Amino-2-bornanecarboxylic acid is a well-established inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in various tissues, including the blood-brain barrier and many types of cancer cells. jst.go.jpnih.govrndsystems.com LAT1 is responsible for the sodium-independent transport of large neutral amino acids, such as leucine (B10760876), which are essential for protein synthesis and cell growth.
BCH competitively inhibits the transport of LAT1 substrates. jst.go.jpnih.gov Studies have demonstrated that BCH inhibits the uptake of L-leucine in a concentration-dependent manner. jst.go.jpnih.gov For instance, in T24 human bladder carcinoma cells, which predominantly express LAT1 for neutral amino acid transport, BCH almost completely inhibits L-leucine uptake. xenbase.org The inhibitory effect of BCH on LAT1 has been quantified, with a reported IC₅₀ value of 131.5 µM for the blockage of L-leucine uptake. caymanchem.com By impeding LAT1 function, BCH can lead to the intracellular depletion of essential amino acids, which can trigger downstream effects such as the induction of apoptosis in cancer cells. jst.go.jpnih.govresearchgate.net
The primary mechanism of action for BCH is its specific interaction with System L, a family of sodium-independent amino acid transporters. pnas.orgnih.gov This system is characterized by its preference for large, neutral amino acids with branched or aromatic side chains. nih.gov System L includes two major isoforms, LAT1 and LAT2. While LAT1 exhibits a high affinity for large neutral amino acids, LAT2 has a broader substrate selectivity that also includes smaller neutral amino acids. nih.gov
BCH is considered a "classical" and selective inhibitor of System L. nih.govbiorxiv.org Its inhibitory action is not dependent on the presence of sodium ions, which is a defining characteristic of System L transporters. xenbase.orgnih.gov Research has shown that BCH effectively inhibits transport mediated by both LAT1 and LAT2. nih.govbiorxiv.org This broad specificity for System L transporters makes BCH a useful tool for distinguishing System L-mediated transport from other amino acid transport systems that are sodium-dependent, such as System A and System ASC. pnas.org
The effect of this compound on glutamine transport is indirect, primarily occurring through its inhibition of LAT1. LAT1 functions as an obligatory exchanger, meaning it imports one amino acid while exporting another. nih.gov A common exchange is the import of essential amino acids like leucine for the export of intracellular glutamine. By inhibiting LAT1, BCH can disrupt this exchange process, thereby affecting intracellular and extracellular glutamine levels.
However, BCH does not appear to directly inhibit the primary sodium-dependent glutamine transporters, such as Alanine-Serine-Cysteine Transporter 2 (ASCT2) or members of the SNAT family. nih.govresearchgate.net In fact, studies investigating glutamine transport have utilized BCH to block System L activity, thereby isolating the activity of these other transporters. For example, research on glutamine transport in bovine brain endothelial cells showed that a facilitative glutamine carrier was not sensitive to inhibition by BCH. This indicates that BCH's modulation of glutamine transport is specific to its role as a System L inhibitor and does not extend to a general inhibition of all glutamine transporters.
Modulation of Cellular Signaling Pathways
By altering intracellular amino acid concentrations, BCH can significantly impact key signaling pathways that regulate cell growth, proliferation, and metabolism.
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from nutrients, growth factors, and cellular energy status. bio-rad-antibodies.commdpi.comnih.gov Amino acids, particularly leucine, are potent activators of the mTORC1 pathway. The presence of sufficient intracellular amino acids signals to mTORC1, primarily through the Rag GTPases, to promote anabolic processes like protein and lipid synthesis. nih.gov
This compound has been shown to suppress mTORC1 signaling. caymanchem.comresearchgate.net This effect is a direct consequence of its inhibition of LAT1. By blocking the uptake of essential amino acids like leucine, BCH mimics a state of amino acid starvation. researchgate.net This depletion of intracellular amino acid pools prevents the activation of mTORC1. The suppression of mTORC1 signaling by BCH can, in turn, inhibit DNA synthesis and cell proliferation, contributing to its anti-neoplastic properties. caymanchem.com
In addition to its role as a transport inhibitor, this compound acts as an allosteric activator of glutamate (B1630785) dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. diabetesjournals.orgnih.gov Leucine is a natural allosteric activator of GDH, and as a non-metabolizable leucine analog, BCH mimics this effect. diabetesjournals.orgnih.govdiabetesjournals.org
The activation of GDH by BCH has been demonstrated to be dose-dependent and can stimulate insulin (B600854) secretion in pancreatic β-cells, particularly in the presence of glutamine. diabetesjournals.orgmolbiolcell.org While glutamine alone does not typically stimulate insulin release, its combination with BCH leads to a robust response. diabetesjournals.orgdiabetesjournals.org BCH activation of GDH enhances the conversion of glutamate (derived from glutamine) to α-ketoglutarate, which then enters the Krebs cycle, boosting ATP production and triggering insulin exocytosis. diabetesjournals.org Studies have shown that BCH and leucine have nearly identical activating effects on both human and bovine GDH. nih.gov
Influence on MAPK Pathways (e.g., JNK Phosphorylation)
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling network, is particularly responsive to stress stimuli.
Research has demonstrated that the JNK and p38 MAPK pathways can be activated by various cellular stressors, leading to the phosphorylation of downstream targets like the pro-apoptotic protein Bax. nih.gov This phosphorylation event is a critical step for Bax activation and its translocation to the mitochondria, which ultimately initiates the apoptotic cascade. nih.gov Studies have shown that specific inhibitors of JNK and p38 can block Bax phosphorylation and subsequent apoptosis in cell lines like human hepatoma HepG2 cells. nih.gov While direct studies on the influence of this compound on JNK phosphorylation are not extensively detailed in the provided context, its role as an inhibitor of the SLC7A5/SLC3A2 amino acid transporter suggests potential indirect effects on pathways sensitive to amino acid availability. nih.govbirmingham.ac.uk The JNK pathway, for instance, has been shown to have anti-apoptotic functions in certain cell types under specific conditions, such as during LPS-induced activation of microglial cells. nih.gov
Effects on Cellular Processes in Animal Models
Studies utilizing animal models have been instrumental in elucidating the physiological consequences of inhibiting amino acid transport with this compound. These investigations have shed light on its impact on metabolic regulation and other vital cellular activities.
Impact on Insulin Secretion and β-Cell Function (in animal models)
The regulation of insulin secretion by pancreatic β-cells is a complex process influenced by various nutrients, including glucose and amino acids. nih.gov Certain amino acids are known to stimulate insulin secretion through mechanisms such as metabolism-dependent ATP generation or by causing membrane depolarization. nih.gov Animal models are crucial for understanding the intricate interplay between different nutrients and their effects on β-cell function and the development of metabolic diseases like type 2 diabetes. nih.govnih.gov For instance, studies in mouse models have been used to investigate how different amino acids and peptides can modulate insulin secretion and glucose homeostasis. researchgate.net While the direct effect of this compound on insulin secretion in animal models is not explicitly detailed in the provided results, its function as an amino acid transporter inhibitor suggests a potential modulatory role in processes that are dependent on amino acid uptake.
Role in Glucose Metabolism Regulation (in animal models)
The regulation of glucose metabolism is a fundamental physiological process. Animal models provide an invaluable tool for studying the complex interplay of factors that govern glucose homeostasis. nih.gov The intestine, for example, plays a significant role in the metabolism of amino acids, which can, in turn, influence systemic glucose levels. nih.gov The use of these models allows for invasive approaches to study tissue-specific metabolic processes that cannot be replicated in vitro. nih.gov
Regulation of Melanogenesis Processes (in relevant models)
Melanogenesis, the process of melanin (B1238610) synthesis, is regulated by various signaling pathways, including those activated by the microphthalmia-associated transcription factor (MITF). nih.gov Recent research has identified the amino acid transporter SLC7A5 as a target of MITF. nih.gov
Inhibition of SLC7A5, either through siRNA-mediated knockdown or with inhibitors like this compound (also known as BCH), has been shown to decrease melanin synthesis in B16F10 melanoma cells. nih.gov Notably, this reduction in pigmentation occurs without affecting tyrosinase activity, the key enzyme in melanin production, suggesting a distinct mechanism of action compared to traditional depigmenting agents like kojic acid. nih.gov The depigmenting effect of BCH has also been confirmed in human MNT1 melanoma cells, normal human melanocytes, and in a reconstructed human epidermis model, highlighting its potential for applications in addressing hyperpigmentation. nih.gov
| Model System | Treatment | Observed Effect on Melanogenesis | Reference |
| B16F10 melanoma cells | SLC7A5 knockdown (siRNA) | Decreased pigmentation | nih.gov |
| B16F10 melanoma cells | This compound (BCH) | Decreased melanin synthesis | nih.gov |
| Human MNT1 melanoma cells | This compound (BCH) | Decreased pigmentation | nih.gov |
| Normal human melanocytes | This compound (BCH) | Decreased pigmentation | nih.gov |
| Reconstructed human epidermis | This compound (BCH) | Strong inhibition of pigmentation | nih.gov |
Influence on Metabolic Adaptations to Hypoxia (in relevant models)
Hypoxia, or low oxygen availability, triggers significant metabolic reprogramming in mammalian cells and tissues. nih.govsemanticscholar.org Studies in neonatal mouse forebrain slice cultures have investigated the role of the amino acid transporter SLC7A5/SLC3A2 in response to hypoxic conditions. nih.govbirmingham.ac.uk Hypoxia was found to increase the expression of these transporters and lead to an accumulation of branched-chain amino acids (BCAAs). nih.govbirmingham.ac.uk
| Model | Condition | Key Findings | Reference |
| Neonatal mouse forebrain slices | Hypoxia | Increased expression of SLC7A5/SLC3A2 and tissue abundance of BCAAs. nih.govbirmingham.ac.uk | nih.govbirmingham.ac.uk |
| Neonatal mouse forebrain slices | Hypoxia + BCH | Little effect on metabolite abundance, suggesting alternative BCAA uptake mechanisms. nih.govbirmingham.ac.uk | nih.govbirmingham.ac.uk |
| Rat brain | Hypoxia | Differential effects on amino acid formation in neuronal vs. glial compartments. nih.gov | nih.gov |
| Rat cerebellum | Pregnancy and Hypoxia | Pregnancy alters the metabolic network and its adaptation to hypoxia. mdpi.com | mdpi.com |
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com The induction of apoptosis in cancer cells is a primary goal of many therapeutic strategies. Various factors, including nutrient availability and cellular stress, can trigger apoptotic pathways. mdpi.comnih.gov
Research has shown that specific mixtures of amino acids can induce an anti-proliferative and cytotoxic effect on cancer cells by inhibiting proteasome activity and activating autophagy and apoptosis. nih.gov While the direct action of this compound on apoptosis in the reviewed literature is primarily linked to its role as a transport inhibitor, this function can have significant downstream consequences. For instance, by blocking the uptake of essential amino acids, it could potentially create a state of nutrient deprivation that triggers apoptotic pathways. Some synthetic amino acid derivatives have demonstrated potent anticancer activity, with the ability to induce cell death in various cancer cell lines. nih.gov Furthermore, studies have identified branched-chain amino acid aminotransferase 2 (BCAT2) as a suppressor of ferroptosis, a form of iron-dependent cell death, in cancer cells. researchgate.netbiorxiv.org
Mechanistic Studies in Animal Models of Metabolic Disorders
Mechanistic investigations in various animal models of metabolic disorders have been crucial in elucidating the biological activities of this compound, a synthetic amino acid analogue also known as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH). These studies have provided valuable insights into its role in hyperinsulinism and diabetes.
Studies in Hyperinsulinism Models
The hyperinsulinism/hyperammonemia (HI/HA) syndrome is a genetic disorder characterized by excessive insulin secretion and elevated blood ammonia (B1221849) levels. It is caused by gain-of-function mutations in the glutamate dehydrogenase (GDH) enzyme, which plays a critical role in amino acid metabolism and insulin secretion. The non-metabolizable leucine analog, this compound (BCH), is a known activator of GDH and has been utilized in animal models to mimic and understand the pathophysiology of this syndrome. physiology.orgnih.gov
In one such study using rats, systemic administration of BCH was shown to induce a state of mild systemic hyperammonemia. physiology.org To pinpoint the origin of this excess ammonia, researchers measured ammonia levels across different organs. The study revealed that the liver, intestine, and skeletal muscle were not the primary contributors to the increased ammonia levels. Instead, a significant increase in the arterial-venous difference for ammonia across the kidney was observed in the BCH-treated animals, indicating that the kidney was the main source of the elevated ammonia. physiology.org
Further investigations using isolated renal cortical tubules confirmed these findings. The presence of BCH led to a 40% increase in the rate of ammoniagenesis from glutamine. Mechanistically, BCH was found to more than double the flux through GDH in isolated renal mitochondria respiring on glutamine, without affecting the flux through glutaminase. These results demonstrate that the activation of GDH by BCH is directly responsible for the increased renal ammonia production, which in turn leads to systemic hyperammonemia, a key clinical feature of the HI/HA syndrome. physiology.org The use of BCH in these models has been instrumental in confirming the central role of GDH in the development of hyperammonemia associated with certain forms of hyperinsulinism. physiology.orgnih.gov
Studies in Diabetic Models (e.g., db/db mice)
The db/db mouse is a well-established genetic model of type 2 diabetes, characterized by obesity, insulin resistance, and eventual β-cell failure. Studies utilizing this model have explored the therapeutic potential of this compound (BCH) in a diabetic context. As an activator of glutamate dehydrogenase (GDH), BCH has been investigated for its ability to protect and enhance β-cell function. nih.govbioscientifica.comresearchgate.net
In a study involving 7-week-old diabetic db/db mice, long-term treatment with BCH for 6 weeks resulted in significant improvements in glucose metabolism. nih.govbioscientifica.com An intraperitoneal glucose tolerance test (IPGTT) revealed that BCH-treated mice had better glucose tolerance compared to the placebo-treated control group. nih.govbioscientifica.com This improvement in glycemic control was associated with enhanced insulin secretion. nih.govbioscientifica.com
Table 1: Effects of BCH Treatment on Glucose Tolerance and Insulin Secretion in db/db Mice
| Parameter | Placebo-treated db/db mice | BCH-treated db/db mice |
| Glucose Tolerance | Impaired | Improved |
| Insulin Secretion | Reduced | Increased |
This table summarizes the general findings from the study on the effects of BCH in db/db mice. nih.govbioscientifica.com
Beyond its effects on glucose and insulin dynamics, BCH treatment also demonstrated a protective effect on the pancreatic islets. Immunohistological examinations of the pancreas revealed that BCH treatment increased the ratio of insulin-positive β-cells to the total islet area. nih.govbioscientifica.com Furthermore, the percentage of β-cells undergoing apoptosis, as indicated by the expression of cleaved caspase 3, was significantly reduced in the BCH-treated group. nih.govbioscientifica.comresearchgate.net These findings suggest that BCH not only improves β-cell function but also helps in preserving the islet architecture and reducing β-cell death, which are critical factors in the progression of type 2 diabetes. nih.govbioscientifica.com
Table 2: Histological and Apoptotic Changes in Pancreatic Islets of db/db Mice after BCH Treatment
| Histological/Apoptotic Marker | Placebo-treated db/db mice | BCH-treated db/db mice |
| Ratio of insulin-positive β-cells to total islet area | Lower | Increased (P < 0.05) |
| Percentage of β-cells expressing cleaved caspase 3 | Higher | Reduced (P < 0.05) |
This table presents the significant changes observed in the pancreatic islets of db/db mice following BCH treatment, indicating a β-cell protective effect. nih.govbioscientifica.com
Research Applications in Chemical Biology and Medicinal Chemistry
Development as Probes for Amino Acid Transporter Research
2-Amino-2-bornanecarboxylic acid, commonly known in the scientific literature as 2-aminonorbornane-2-carboxylic acid or BCH, is a well-established and widely used tool in the study of amino acid transport systems. sigmaaldrich.comnih.gov It is particularly recognized as a specific inhibitor of the L-type amino acid transporter (LAT) system, which is responsible for the sodium-independent transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across cell membranes. sigmaaldrich.comsolvobiotech.com
The L-type amino acid transporter 1 (LAT1), in particular, is a subject of intense research as it is overexpressed in numerous types of cancer cells, supplying them with essential amino acids required for their rapid growth and proliferation. nih.gov BCH has been instrumental in elucidating the function and significance of LAT1 in these pathological contexts. By competitively inhibiting the transporter, BCH can block the uptake of essential amino acids, leading to a reduction in cancer cell viability and proliferation. nih.gov
Furthermore, research has utilized BCH to differentiate and characterize various amino acid transport systems within cells. sigmaaldrich.com For instance, its specificity for the L-system allows researchers to isolate and study the activity of other transporters, such as system A and system N, by using it in conjunction with other specific inhibitors. sigmaaldrich.com Studies have also employed BCH to investigate the role of amino acid transporters in other physiological processes, including the transport of thyroid hormones in placental cells and the regulation of melanogenesis. sigmaaldrich.com The transport of the four isomers of 2-aminonorbornane-2-carboxylic acid has been studied in various mammalian systems and in Escherichia coli, highlighting its broad utility in biological transport research. nih.gov
Design of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. libretexts.org A key strategy in the design of peptidomimetics is the incorporation of conformationally constrained amino acids. nih.gov The rigid bicyclic bornane skeleton of this compound makes it an excellent candidate for this purpose.
By incorporating this non-natural amino acid into a peptide sequence, chemists can impose specific conformational constraints on the peptide backbone. libretexts.org This rigidity helps to lock the peptide into a bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. While the direct incorporation of this compound into a wide array of reported peptidomimetics is not extensively documented, the principle of using such constrained building blocks is a cornerstone of modern medicinal chemistry. nih.gov The introduction of such a rigid element can significantly influence the secondary structure of the resulting peptide, potentially inducing turns or other stable folding patterns that are crucial for biological activity.
Exploration as Chiral Catalysts and Auxiliaries in Asymmetric Synthesis
The inherent chirality and rigid structure of bornane derivatives have made them valuable scaffolds in the field of asymmetric synthesis. nih.govnumberanalytics.com Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction, after which they are removed. numberanalytics.comnih.gov Similarly, chiral catalysts are used in smaller amounts to accelerate a reaction and control its stereoselectivity.
Derivatives of this compound have been explored for their potential in these applications. The enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives has been achieved through Diels-Alder reactions, demonstrating the utility of the bornane framework in controlling stereochemistry. nih.gov In these reactions, the chiral environment provided by the bornane structure can direct the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over the other.
The development of synthetic methods to produce tailor-made amino acids often employs chiral ligands in transition metal catalysis. nih.gov While specific applications of this compound itself as a ligand are not extensively detailed, the broader class of amino acid-derived chiral auxiliaries is widely used in reactions like asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com The principles established with other chiral amino acids and their derivatives suggest that this compound holds promise for the development of novel chiral catalysts and auxiliaries.
Potential as Lead Compounds in Drug Discovery (based on preclinical studies)
The role of this compound (BCH) as a selective inhibitor of the L-type amino acid transporter 1 (LAT1) has positioned it and its derivatives as promising candidates for drug discovery, particularly in the field of oncology. sigmaaldrich.comnih.gov As many cancer cells are highly dependent on LAT1 for their supply of essential amino acids, inhibiting this transporter presents a viable therapeutic strategy. nih.gov
Preclinical studies have shown that BCH can induce apoptosis in cancer cells and inhibit their growth. sigmaaldrich.com For example, in human embryonal carcinoma cells, treatment with BCH led to decreased cell viability, proliferation, and clonal ability. nih.gov Furthermore, co-administration of BCH was found to enhance the sensitivity of these cancer cells to cisplatin, a conventional chemotherapy drug. nih.gov
Future Research Directions for 2 Amino 2 Bornanecarboxylic Acid
Elucidation of Broader Mechanistic Pathways and Uncharacterized Biological Interactions
While the structural analogue 2-amino-2-norbornanecarboxylic acid is known to inhibit amino acid transport, the full spectrum of biological interactions for 2-amino-2-bornanecarboxylic acid remains largely unexplored. Future investigations should aim to move beyond preliminary observations to provide a detailed understanding of its molecular targets and mechanistic pathways.
Key areas for future research include:
Comprehensive Target Identification: Identifying the specific transporters, enzymes, and receptors that interact with this compound is a primary objective. Given the behavior of similar bicyclic amino acids, a key focus will be on its interaction with various amino acid transport systems, such as the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells.
Pathway Analysis: Research should investigate the downstream effects following the interaction of this compound with its biological targets. For instance, if it inhibits an amino acid transporter, studies could explore the impact on cellular signaling pathways that are sensitive to amino acid availability, such as the mTORC1 pathway. The activation of mTORC1 is a two-step process involving priming and activation by different groups of amino acids, and understanding how this compound influences this could reveal novel therapeutic strategies. rsc.org
Exploration of Novel Mechanisms: The investigation of unconventional reaction mechanisms is also a promising avenue. For example, studies on the formation of 2-thiohydantoins from amino acid derivatives have proposed a two-step mechanism involving cyclization via an internal nucleophile. rsc.orgresearchgate.net Exploring whether this compound can participate in similar or other unique chemical transformations within a biological context could uncover new functions.
Advanced Synthetic Methodologies for Novel Derivatives with Enhanced Properties
The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its derivatives in sufficient quantities for extensive biological evaluation. While no specific synthesis for this exact compound is widely documented, established methods for similar structures provide a strong foundation for future work.
Future synthetic research should focus on:
Stereoselective Synthesis: The rigid bornane structure contains multiple chiral centers, making stereochemistry a critical aspect of its biological activity. Future synthetic strategies should aim for high stereoselectivity. Asymmetric synthesis, such as the enantioselective Diels-Alder reaction used for 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives, could be adapted. nih.gov
Combinatorial Chemistry: The generation of a library of derivatives with modifications at the amino and carboxylic acid groups, as well as on the bornane scaffold itself, will be essential for exploring the chemical space around this molecule. rsc.org This approach can facilitate the rapid identification of compounds with improved potency and selectivity.
Novel Synthetic Routes: Exploration of innovative synthetic pathways, such as those inspired by prebiotic chemistry or utilizing radical-based methods, could offer new and efficient ways to construct the core structure and its analogs. nih.gov For instance, methods involving the C-C bond cleavage of cycloalkanones could provide novel entry points to related bicyclic systems. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies
Systematic Structure-Activity Relationship (SAR) studies are essential to understand how the chemical structure of this compound and its derivatives correlates with their biological activity. By methodically altering different parts of the molecule, researchers can identify the key chemical features responsible for its effects.
Future SAR studies should systematically investigate:
The Role of the Bicyclic Scaffold: The rigidity and lipophilicity of the bornane core are expected to play a significant role in target binding. SAR studies can elucidate how modifications to the scaffold affect activity.
Functional Group Modifications: The amino and carboxylic acid groups are key to the molecule's identity as an amino acid. Esterification, amidation, or replacement with bioisosteres can probe the importance of these groups for target interaction.
Stereochemistry and Activity: A critical aspect of the SAR will be to determine the relative biological activities of the different stereoisomers of this compound and its derivatives.
An example of a comprehensive SAR study is the investigation of aspirin-based benzyl (B1604629) esters, where the position of substituents on the benzyl ring and the nature of the leaving group were found to be critical determinants of anticancer activity. nih.gov A similar systematic approach for this compound derivatives would be highly informative.
| Molecular Feature | Potential Modification | Rationale for Investigation | Exemplary Study Focus |
| Bornane Scaffold | Introduction of substituents (e.g., hydroxyl, methyl) | To probe steric and electronic requirements of the binding pocket. | Angiotensin II analogs, where substitutions at specific positions influenced receptor binding and signaling bias. nih.gov |
| Amino Group | Acylation, alkylation, conversion to other nitrogen-containing functional groups | To determine the importance of the primary amine for hydrogen bonding and overall charge. | SAR on 2-aminothiazole (B372263) derivatives, where modifications influenced biological activity. nih.gov |
| Carboxylic Acid Group | Esterification, amidation, reduction to an alcohol | To assess the role of the carboxylate in binding and solubility. | SAR on quinoline (B57606) carboxamides, where hydrolysis of the ester influenced antimicrobial activity. mdpi.com |
Applications in New Biological Systems and Pathways
The unique properties of non-canonical amino acids like this compound open up possibilities for their application in novel biological contexts, particularly within the field of synthetic biology. nih.gov
Future applications to be explored include:
Incorporation into Peptides and Proteins: Methods for incorporating unnatural amino acids into proteins are advancing rapidly. nih.gov Inserting this compound into a peptide or protein could confer novel structural or functional properties, such as increased stability or altered binding specificity.
Probing Biological Pathways: Due to its rigid structure, this amino acid can be a valuable tool to probe the binding pockets of enzymes and receptors in a way that flexible, natural amino acids cannot.
Development of Novel Therapeutics: By targeting pathways known to be dysregulated in disease, derivatives of this compound could be developed as novel therapeutic agents. For instance, targeting amino acid transport systems is a promising strategy in cancer therapy.
Engineering Novel Metabolic Pathways: Synthetic biology aims to create novel biological functions. nih.gov It may be possible to engineer microorganisms with metabolic pathways that can synthesize or utilize this compound for the production of valuable chemicals or materials.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of novel derivatives of this compound with enhanced properties can be greatly accelerated by integrating computational and experimental techniques. nih.govresearchgate.net
This integrated approach should involve:
Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound and its virtual derivatives bind to target proteins. researchgate.net Density Functional Theory (DFT) can be employed to understand the molecule's electronic properties and reaction mechanisms. rsc.org
Structure-Based Drug Design: Once a biological target is identified and its structure is known (e.g., through X-ray crystallography or cryo-electron microscopy), this information can be used to design derivatives that fit optimally into the binding site. This approach has been successfully used to develop selective PKMYT1 inhibitors. nih.gov
Iterative Design-Synthesize-Test Cycles: The most powerful application of this integrated approach is in an iterative cycle. Computational models guide the design of a small number of promising compounds, which are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a new round of design. This cycle allows for a more efficient exploration of the chemical space and a faster route to optimized compounds.
A prime example of this integrated strategy is the rational design of ASCT2 inhibitors, where computational modeling and cryo-EM were combined to develop potent and stereospecific inhibitors. nih.gov
| Technique | Application for this compound Research | Expected Outcome |
| Molecular Docking | Predict the binding pose and affinity of derivatives in a target protein's active site. | Prioritization of candidate molecules for synthesis. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding of binding stability and the role of conformational changes. |
| Density Functional Theory (DFT) | Calculate electronic properties and model reaction pathways. | Insight into reactivity and potential metabolic transformations. rsc.org |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the compound bound to its target. | Detailed structural information to guide structure-based design. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-bornanecarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of halogenated benzoic acid derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, bromination of anthranilic acid derivatives under controlled pH (e.g., using HBr/HNO₃) can yield brominated analogs . Reaction temperature (e.g., 0–5°C for halogen stability) and solvent polarity (e.g., DMF for solubility) critically affect yield and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions. For instance, aromatic protons in halogenated derivatives show distinct splitting patterns (e.g., doublets for fluorine substituents) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30) resolve polar impurities .
- Melting Point Analysis : Sharp melting ranges (e.g., 204–209°C for 2-Amino-5-chlorobenzoic acid) indicate high crystallinity and purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 171.58 for C₇H₆ClNO₂) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition assays) often arise from variability in experimental conditions:
- Standardized Assay Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and enzyme concentrations to minimize variability .
- Control for Substituent Effects : Compare analogs (e.g., chloro vs. bromo derivatives) to isolate electronic/steric impacts on binding .
- Meta-Analysis Tools : Statistical tools like ANOVA can identify outliers in published IC₅₀ values .
Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding using crystal structures (e.g., PDB IDs for proteases). Focus on hydrogen bonding (e.g., carboxylic acid group with Arg residues) and halogen bonding (Br/F with hydrophobic pockets) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., amino group nucleophilicity) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions (310 K, 1 atm) .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
